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Compound of Interest

Compound Name: 2-Iodo-4-nitrophenol

Cat. No.: B1296312 Get Quote

For researchers, scientists, and drug development professionals, confirming the precise

chemical structure of a synthesized or isolated compound is a critical step. Nuclear Magnetic

Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques,

stands as a cornerstone for unambiguous structure elucidation. This guide provides a

comparative framework for validating the structure of 2-Iodo-4-nitrophenol by analyzing and

comparing its expected NMR spectral data with that of structurally related compounds.

This approach is particularly useful when a reference spectrum for the target compound is

unavailable. By understanding the predictable electronic effects of substituents on the aromatic

ring, a reliable estimation of the chemical shifts for 2-Iodo-4-nitrophenol can be constructed.

Predicting the ¹H and ¹³C NMR Spectra of 2-Iodo-4-
nitrophenol
The structure of 2-Iodo-4-nitrophenol incorporates a hydroxyl (-OH) group, an iodine (-I) atom,

and a nitro (-NO₂) group on a benzene ring. Each of these substituents exerts a distinct

electronic influence (inductive and resonance effects), which alters the chemical environment

and, consequently, the NMR chemical shifts of the nearby protons and carbon atoms.

To predict the spectrum of 2-Iodo-4-nitrophenol, we can analyze the experimental NMR data

of simpler, related molecules: 4-nitrophenol and 2-iodophenol. By observing the substituent

effects in these molecules, we can extrapolate the expected shifts for our target compound.
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Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons. In the case of 2-Iodo-4-nitrophenol, we expect to see three aromatic protons and one

hydroxyl proton. The electron-withdrawing nature of the nitro group and the iodine atom will

generally shift the signals of adjacent protons downfield (to a higher ppm value).

Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of 2-Iodo-4-nitrophenol
and Related Compounds.

Compound H-3 H-5 H-6 -OH Solvent

2-Iodo-4-

nitrophenol

(Predicted)

~8.5 ~8.0 ~7.0 Variable -

4-Nitrophenol 8.15 (d) 6.95 (d) 6.95 (d) 11.1 (s) DMSO-d₆

2-Iodophenol 7.75 (dd) 6.75 (td) 7.25 (td) 5.6 (s) CDCl₃

Note: Predicted values for 2-Iodo-4-nitrophenol are estimations based on additive substituent

effects. Actual experimental values may vary.

Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the

molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

The iodine atom is expected to cause a significant upfield shift (lower ppm) for the carbon to

which it is directly attached (C-2) due to the "heavy atom effect." Conversely, the carbon atoms

attached to the electron-withdrawing nitro (C-4) and hydroxyl (C-1) groups will be shifted

downfield.

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of 2-Iodo-4-nitrophenol
and Related Compounds.
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Compo
und

C-1 C-2 C-3 C-4 C-5 C-6 Solvent

2-Iodo-4-

nitrophen

ol

(Predicte

d)

~158 ~85 ~128 ~141 ~125 ~118 -

4-

Nitrophe

nol[1]

163.74 115.48 125.86 139.42 125.86 115.48 DMSO-d₆

2-

Iodophen

ol

154.9 85.9 130.1 122.5 129.2 115.4 CDCl₃

Note: Predicted values for 2-Iodo-4-nitrophenol are estimations based on additive substituent

effects. Actual experimental values may vary.

Experimental Protocols
To acquire high-quality ¹H and ¹³C NMR spectra for structural validation, the following general

protocol can be followed:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 2-Iodo-4-nitrophenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain an internal reference.
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¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for

better signal dispersion.

Parameters:

Pulse Program: A standard single-pulse experiment.

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most

organic compounds.

¹³C NMR Spectroscopy:

Instrument: A spectrometer equipped with a broadband probe.

Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is typically required.

Relaxation Delay: A delay of 2 seconds is a good starting point.

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

Logical Workflow for Structural Validation
The process of validating the structure of 2-Iodo-4-nitrophenol using NMR data can be

visualized as a logical workflow. This involves predicting the expected spectral features,

acquiring the experimental data, and comparing the two to reach a conclusion about the

compound's identity and purity.
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Caption: Logical workflow for the validation of 2-Iodo-4-nitrophenol structure using NMR

spectroscopy.
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By systematically following this workflow, researchers can confidently validate the structure of

2-Iodo-4-nitrophenol, ensuring the integrity of their experimental results and the quality of

their compounds for further development. The combination of predictive analysis based on

known substituent effects and careful experimental data acquisition provides a robust method

for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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